2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene
Description
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene is an organic compound that features a naphthalene core substituted with a butoxy chain, which is further substituted with a 2,6-dimethoxyphenoxy group
Properties
IUPAC Name |
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4/c1-23-20-10-7-11-21(24-2)22(20)26-15-6-5-14-25-19-13-12-17-8-3-4-9-18(17)16-19/h3-4,7-13,16H,5-6,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBIWWXPKQKGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene typically involves the following steps:
Preparation of 2,6-dimethoxyphenol: This can be synthesized from vanillic acid or syringic acid through methylation reactions.
Formation of 2,6-dimethoxyphenoxybutane: The 2,6-dimethoxyphenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 2,6-dimethoxyphenoxybutane.
Coupling with Naphthalene: The final step involves the coupling of 2,6-dimethoxyphenoxybutane with naphthalene under Friedel-Crafts alkylation conditions using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The naphthalene core can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoquinone derivatives.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted phenoxybutane derivatives.
Scientific Research Applications
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its structural similarity to certain natural products.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the naphthalene core play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of oxidative stress pathways or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenoxy)butoxy]naphthalene
- 2-[4-(2,6-dihydroxyphenoxy)butoxy]naphthalene
- 2-[4-(2,6-dimethylphenoxy)butoxy]naphthalene
Uniqueness
2-[4-(2,6-dimethoxyphenoxy)butoxy]naphthalene is unique due to the presence of two methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
